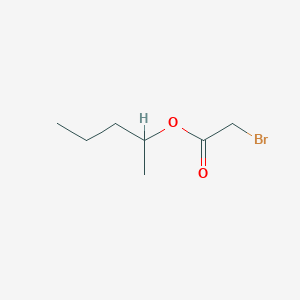
1-Methylbutyl bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylbutyl bromoacetate is an organic compound with the molecular formula C7H13BrO2. It is a colorless to slightly yellow liquid with a sharp, penetrating odor. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
1-Methylbutyl bromoacetate can be synthesized through several methods. One common method involves the esterification of bromoacetic acid with 1-methylbutanol. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions. The general reaction is as follows:
BrCH2COOH+CH3(CH2)3CH2OH→BrCH2COOCH2(CH2)3CH3+H2O
Industrial production methods may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
1-Methylbutyl bromoacetate undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The bromine atom in this compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. For example, reaction with sodium hydroxide yields 1-methylbutyl glycolate.
BrCH2COOCH2(CH2)3CH3+NaOH→HOCH2COOCH2(CH2)3CH3+NaBr
-
Reduction: : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
-
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Applications De Recherche Scientifique
1-Methylbutyl bromoacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-methylbutyl bromoacetate involves its reactivity as an ester and a bromo compound. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, such as acids, bases, or nucleophiles.
Comparaison Avec Des Composés Similaires
1-Methylbutyl bromoacetate can be compared with other similar compounds, such as:
Methyl bromoacetate: Similar in structure but with a methyl group instead of a 1-methylbutyl group. It is also used in organic synthesis and has similar reactivity.
Ethyl bromoacetate: Contains an ethyl group instead of a 1-methylbutyl group. It is commonly used in the synthesis of pharmaceuticals and agrochemicals.
Propyl bromoacetate: Contains a propyl group and is used in similar applications as this compound.
The uniqueness of this compound lies in its specific alkyl group, which can influence its reactivity and the properties of the compounds synthesized from it.
Propriétés
Numéro CAS |
73448-66-5 |
|---|---|
Formule moléculaire |
C7H13BrO2 |
Poids moléculaire |
209.08 g/mol |
Nom IUPAC |
pentan-2-yl 2-bromoacetate |
InChI |
InChI=1S/C7H13BrO2/c1-3-4-6(2)10-7(9)5-8/h6H,3-5H2,1-2H3 |
Clé InChI |
UFZOVZFMSBMLBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)OC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


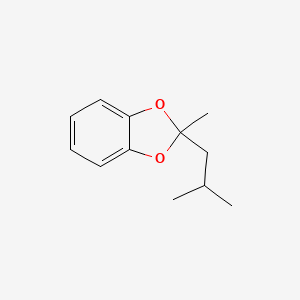
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide](/img/structure/B14456165.png)
![4-Hydroxy-5-methoxy[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14456172.png)
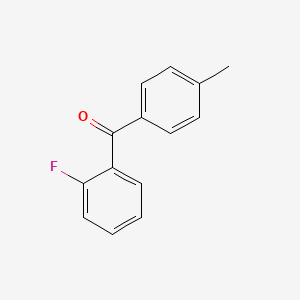
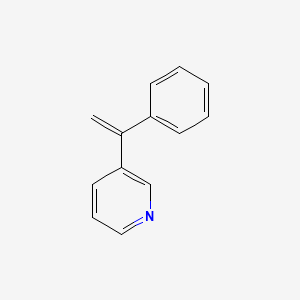
![1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14456179.png)
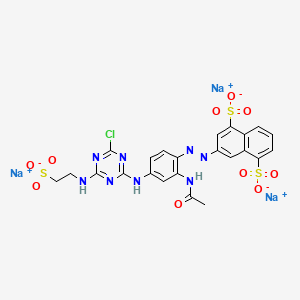

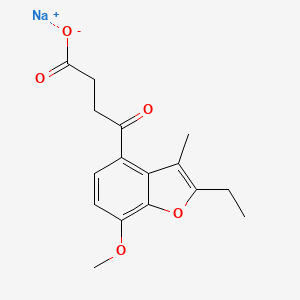

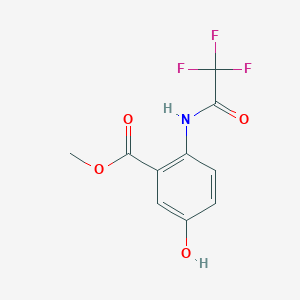
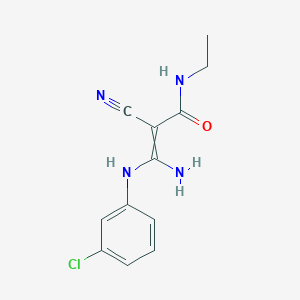
![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
![2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-](/img/structure/B14456244.png)
